molecular formula C18H16ClNO5 B166152 Fenoxaprop-ethyl CAS No. 66441-23-4

Fenoxaprop-ethyl

Cat. No.: B166152
CAS No.: 66441-23-4
M. Wt: 361.8 g/mol
InChI Key: PQKBPHSEKWERTG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Fenoxaprop-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in the synthesis of fatty acids , which are essential components of cell membranes and energy storage molecules .

Mode of Action

This compound is a selective herbicide with both contact and systemic action . It is absorbed by the leaves and stems of plants and is translocated systemically . The herbicide predominantly inhibits the synthesis of fatty acids in the meristem tissue of grassy weeds . By inhibiting ACCase, this compound disrupts the synthesis of fatty acids, thereby inhibiting the growth of the target weeds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency of fatty acids. This deficiency affects the integrity of cell membranes and the energy storage capacity of the cells, leading to the death of the target weeds .

Pharmacokinetics

It is known that this compound is absorbed by the leaves and stems of plants and is translocated systemically . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of growth in the target weeds within 2-3 days of application . The meristems of the weeds turn black shortly thereafter, and yellow to red foliage develops in about 7 to 10 days. The plants die in about 14 days . This is due to the disruption of fatty acid synthesis, which affects the integrity of cell membranes and the energy storage capacity of the cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, it is known that this compound is stable for 90 days at 50 °C . Its solubility in water is 0.7 mg/l at pH 5.8 and 20 °C . These properties suggest that this compound’s efficacy and stability may be influenced by environmental conditions such as temperature, pH, and moisture.

Biochemical Analysis

Biochemical Properties

Fenoxaprop-ethyl plays a significant role in biochemical reactions by interacting with various enzymes and proteins. The primary target of this compound is the enzyme acetyl-CoA carboxylase (ACCase), which it inhibits, leading to the disruption of fatty acid synthesis . This inhibition is achieved through binding interactions with the enzyme, preventing the formation of malonyl-CoA, a critical component in fatty acid biosynthesis . Additionally, this compound has been shown to interact with glycosyltransferases and ATP-binding cassette (ABC) transporters, which are involved in its metabolism and resistance mechanisms in certain weed species .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cyanobacteria such as Microcystis aeruginosa, this compound exposure leads to changes in cell density, chlorophyll a content, and protein content . At lower concentrations, it stimulates these parameters, while at higher concentrations, it inhibits them . This compound also induces oxidative stress, as evidenced by increased activities of antioxidant enzymes like superoxide dismutase and catalase . Furthermore, it affects the expression of photosynthesis-related genes and microcystin synthase-related genes, influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an inhibitor of acetyl-CoA carboxylase (ACCase). By binding to the enzyme, this compound prevents the conversion of acetyl-CoA to malonyl-CoA, thereby inhibiting fatty acid synthesis . This inhibition disrupts the production of essential lipids required for cell membrane formation and energy storage, ultimately leading to the death of susceptible grass weeds . Additionally, this compound’s interaction with glycosyltransferases and ABC transporters contributes to its metabolism and resistance mechanisms in certain weed populations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound exhibits high acute toxicity to aquatic organisms, such as zebrafish embryos, within 96 hours of exposure . The compound’s stability and degradation rates vary, with a half-life of 6.4 to 12.4 days in water and 56.9 days in soil . Long-term exposure to this compound can lead to oxidative damage and developmental toxicity in aquatic organisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In zebrafish embryos, higher concentrations of this compound result in increased malformation rates, reduced heartbeat and hatching rates, and oxidative damage . The compound’s toxicity is dose-dependent, with higher doses causing more severe adverse effects . In weed populations, resistance to this compound has been observed at higher doses, with certain populations evolving high-level resistance through enhanced metabolism and gene expression changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid biosynthesis and degradation. It inhibits the acetyl-CoA carboxylase enzyme, disrupting the conversion of acetyl-CoA to malonyl-CoA and affecting fatty acid synthesis . Additionally, this compound is metabolized by glycosyltransferases and ABC transporters, which contribute to its degradation and resistance mechanisms in certain weed populations . In aquatic organisms, exposure to this compound affects various metabolic pathways, including folate biosynthesis, pyrimidine metabolism, and glycerophospholipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with ABC transporters, which facilitate its movement across cell membranes and contribute to its distribution within the plant . The compound’s solubility in organic solvents and low aqueous solubility influence its transport and accumulation in different tissues . In resistant weed populations, enhanced metabolism and transport mechanisms contribute to the compound’s reduced efficacy .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with various biomolecules. The compound is primarily localized in the cytoplasm, where it interacts with acetyl-CoA carboxylase and other enzymes involved in fatty acid synthesis . Additionally, this compound’s interaction with glycosyltransferases and ABC transporters affects its localization and activity within the cell . These interactions contribute to the compound’s overall efficacy and resistance mechanisms in certain weed populations .

Preparation Methods

Fenoxaprop-ethyl is synthesized through a series of chemical reactions involving the esterification of 2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid with ethanol . The synthetic route typically involves:

    Step 1: Preparation of 2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propionic acid.

    Step 2: Esterification of the acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial production methods often employ high-performance liquid chromatography (HPLC) to ensure the chemical and enantiomeric purity of this compound .

Chemical Reactions Analysis

Fenoxaprop-ethyl undergoes several types of chemical reactions:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and controlled temperatures. Major products formed from these reactions include Fenoxaprop-P and various substituted derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]propanoate
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InChI

InChI=1S/C18H16ClNO5/c1-3-22-17(21)11(2)23-13-5-7-14(8-6-13)24-18-20-15-9-4-12(19)10-16(15)25-18/h4-11H,3H2,1-2H3
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InChI Key

PQKBPHSEKWERTG-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC3=C(O2)C=C(C=C3)Cl
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Molecular Formula

C18H16ClNO5
Record name FENOXAPROP ETHYL
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DSSTOX Substance ID

DTXSID2032392
Record name Fenoxaprop-ethyl
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Molecular Weight

361.8 g/mol
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Physical Description

Coarse light beige to brown powder. Selective herbicide., Colorless solid; [HSDB] Light beige to brown solid; [CAMEO]
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Boiling Point

200 °C @ 100 pa
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Solubility

Solubility @ 20 °C: >0.5% in hexane; >1% in cyclohexane, ethanol, 1-octanol; >20%in ethyl acetate; >30% in toluene; >50% in acetone; solubility in water @ 25 °C: 0.9 mg/l
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Vapor Pressure

0.00000001 [mmHg], 0.19 X 10-5 Pa @ 20 °C
Record name Fenoxaprop-ethyl
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Mechanism of Action

Fenoxaprop-ethyl is a proprietary combination of nitrate and L-arginine that provides the beneficial cardiovascular effects of nitrates. Combining L-arginine with organic nitrates prevents the endothelial cell's depletion of L-arginine and the associated problem of nitrate tolerance. By eliminating nitrate tolerance, Fenoxaprop-ethyl allows patients to receive the continuous, 24-hour benefit of a potent nitrate product, thus sustaining the desired vasodilation effect.
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Color/Form

Colorless solid

CAS No.

66441-23-4, 113776-20-8
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Record name Fenoxaprop-ethyl
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Record name Fenoxaprop-ethyl [ISO]
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Record name Ethyl 2-[4-[(6-chlorobenzoxazol-2-yl)oxy]phenoxy]propionate
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Record name Ethyl (2S)-(+)-2-[4-(6-chlorobenzoxazol-2-yloxy)phenoxy]propanoate
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Melting Point

84-85 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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